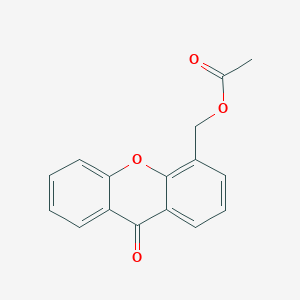
(9-Oxo-9H-xanthen-4-YL)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Oxo-9H-xanthen-4-YL)methyl acetate is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. The compound’s structure includes a xanthene core with an acetate group attached, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Oxo-9H-xanthen-4-YL)methyl acetate typically involves the esterification of (9-Oxo-9H-xanthen-4-YL)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(9-Oxo-9H-xanthen-4-YL)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.
Reduction: Reduction reactions can convert the compound into (9-Oxo-9H-xanthen-4-YL)methyl alcohol.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.
Reduction: (9-Oxo-9H-xanthen-4-YL)methyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(9-Oxo-9H-xanthen-4-YL)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (9-Oxo-9H-xanthen-4-YL)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the xanthene core can interact with cellular components, influencing biological activities such as enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate: A derivative with a methoxy group, exhibiting similar chemical properties but different reactivity.
(9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid: An oxidized form with distinct chemical behavior.
Uniqueness
(9-Oxo-9H-xanthen-4-YL)methyl acetate stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
85636-90-4 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(9-oxoxanthen-4-yl)methyl acetate |
InChI |
InChI=1S/C16H12O4/c1-10(17)19-9-11-5-4-7-13-15(18)12-6-2-3-8-14(12)20-16(11)13/h2-8H,9H2,1H3 |
Clave InChI |
AKEWZUPLJHHIFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


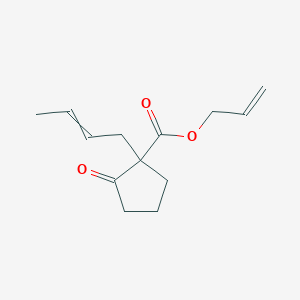
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
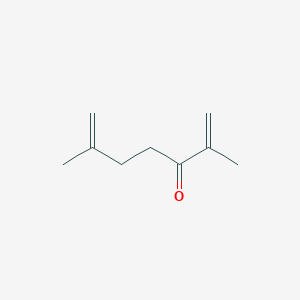
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
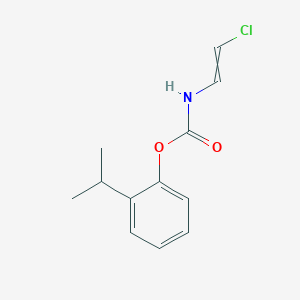


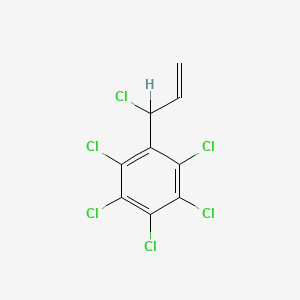
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

